molecular formula C19H29NO6 B13399854 3-N-Boc-3-(4-benzaldehyde diethyl acetal)propionic acid

3-N-Boc-3-(4-benzaldehyde diethyl acetal)propionic acid

Katalognummer: B13399854
Molekulargewicht: 367.4 g/mol
InChI-Schlüssel: UDOGFINGWDQSGJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-N-Boc-3-(4-benzaldehyde diethyl acetal)propionic acid is a complex organic compound that features a benzaldehyde diethyl acetal group, a Boc (tert-butoxycarbonyl) protected amine, and a propionic acid moiety. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-N-Boc-3-(4-benzaldehyde diethyl acetal)propionic acid typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Analyse Chemischer Reaktionen

Types of Reactions

3-N-Boc-3-(4-benzaldehyde diethyl acetal)propionic acid can undergo various chemical reactions:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Acidic conditions (e.g., hydrochloric acid)

Major Products Formed

    Oxidation: Benzaldehyde group converts to benzoic acid

    Reduction: Benzaldehyde group converts to benzyl alcohol

    Substitution: Removal of Boc group reveals free amine

Wirkmechanismus

The mechanism of action of 3-N-Boc-3-(4-benzaldehyde diethyl acetal)propionic acid involves its reactivity due to the presence of multiple functional groups:

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-N-Boc-3-(4-benzaldehyde diethyl acetal)propionic acid is unique due to the combination of its Boc-protected amine, benzaldehyde diethyl acetal, and propionic acid moieties. This combination provides a versatile platform for further chemical modifications and applications in various fields.

Eigenschaften

Molekularformel

C19H29NO6

Molekulargewicht

367.4 g/mol

IUPAC-Name

3-[4-(diethoxymethyl)phenyl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

InChI

InChI=1S/C19H29NO6/c1-6-24-17(25-7-2)14-10-8-13(9-11-14)15(12-16(21)22)20-18(23)26-19(3,4)5/h8-11,15,17H,6-7,12H2,1-5H3,(H,20,23)(H,21,22)

InChI-Schlüssel

UDOGFINGWDQSGJ-UHFFFAOYSA-N

Kanonische SMILES

CCOC(C1=CC=C(C=C1)C(CC(=O)O)NC(=O)OC(C)(C)C)OCC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.